molecular formula C10H18O2 B14436391 3,7-Dimethylocta-1,6-diene-3,5-diol CAS No. 75654-19-2

3,7-Dimethylocta-1,6-diene-3,5-diol

Cat. No.: B14436391
CAS No.: 75654-19-2
M. Wt: 170.25 g/mol
InChI Key: QHPOKHQEHXNNFX-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-1,6-diene-3,5-diol is an organic compound with the molecular formula C10H18O2. It is a type of diol, meaning it contains two hydroxyl groups (-OH). This compound is part of the broader class of terpenoids, which are naturally occurring organic chemicals derived from five-carbon isoprene units. Terpenoids are known for their diverse structures and functions, often found in essential oils and resins of plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-1,6-diene-3,5-diol can be achieved through various methods. One common synthetic route involves the rearrangement of chiral 2,3-epoxy alcohols. For instance, the synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene and (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol can be performed using a system of triphenylphosphine (Ph3P), pyridine, iodine (I2), and water (H2O) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-1,6-diene-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

3,7-Dimethylocta-1,6-diene-3,5-diol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-1,6-diene-3,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

3,7-Dimethylocta-1,6-diene-3,5-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

75654-19-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3,7-dimethylocta-1,6-diene-3,5-diol

InChI

InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5-6,9,11-12H,1,7H2,2-4H3

InChI Key

QHPOKHQEHXNNFX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(CC(C)(C=C)O)O)C

Origin of Product

United States

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